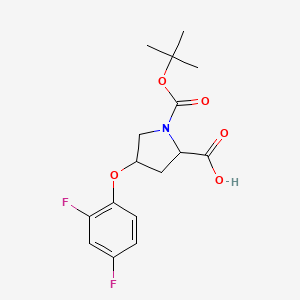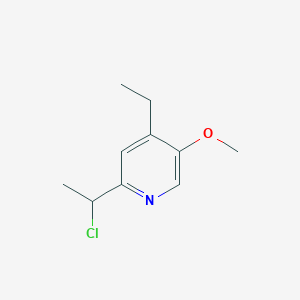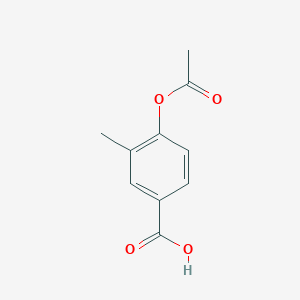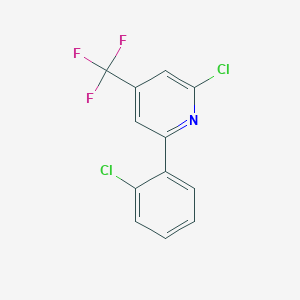![molecular formula C10H6O4S2 B8546153 [2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
[2,2'-Bithiophene]-3,3'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene-3,3’-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It is a derivative of bithiophene, where carboxylic acid groups are attached to the 3 and 3’ positions of the bithiophene core. This compound is known for its unique electronic properties and is widely used in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-3,3’-dicarboxylic acid typically involves the coupling of thiophene derivatives followed by carboxylation. One common method is the Stille coupling reaction, where a bithiophene derivative is coupled with a carboxylated thiophene under palladium catalysis. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-3,3’-dicarboxylic acid may involve large-scale Stille coupling reactions or other coupling methods like Suzuki coupling. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: 2,2’-Bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated bithiophenes or other substituted derivatives.
科学的研究の応用
2,2’-Bithiophene-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices and sensors.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
作用機序
The mechanism of action of 2,2’-Bithiophene-3,3’-dicarboxylic acid is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in the design of electronic devices and sensors.
類似化合物との比較
2,2’-Bithiophene-5,5’-dicarboxylic acid: Another derivative of bithiophene with carboxylic acid groups at different positions.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A related compound with a fused thiophene ring system.
Uniqueness: 2,2’-Bithiophene-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with tailored electronic characteristics for specific applications.
特性
分子式 |
C10H6O4S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC名 |
2-(3-carboxythiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)5-1-3-15-7(5)8-6(10(13)14)2-4-16-8/h1-4H,(H,11,12)(H,13,14) |
InChIキー |
ITFBTJILASNJFW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)O)C2=C(C=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)









![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)
![[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
